2,3,3-Trimethyl-5-nitroindoline
Overview
Description
2,3,3-Trimethyl-5-nitroindoline is a chemical compound belonging to the indoline family, characterized by a nitro group at the 5-position and three methyl groups at the 2 and 3 positions. Indoline derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-5-nitroindoline typically involves the nitration of 2,3,3-trimethylindole. The process begins with the addition of 2,3,3-trimethylindole to concentrated sulfuric acid, followed by cooling to 0–5°C. The nitration reaction is then carried out by adding a nitrating agent, such as nitric acid, to the mixture .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-5-nitroindoline undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride and hydrochloric acid are commonly used for the reduction of the nitro group to an amine.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
2,3,3-Trimethyl-5-nitroindoline has several scientific research applications, including:
Photochromic Materials: The compound is used in the synthesis of photochromic materials, which can change color upon exposure to light.
Biological Studies: Indoline derivatives, including this compound, are investigated for their biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-5-nitroindoline and its derivatives involves interactions with various molecular targets and pathways. For example, the reduction of the nitro group to an amine can lead to the formation of compounds that interact with specific enzymes or receptors in biological systems . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylspiro[chromene-2,2′-indoline]: This compound contains a spiro linkage and exhibits photochromic properties similar to 2,3,3-Trimethyl-5-nitroindoline.
3-Nitroindoles: These compounds share the nitro group at the 3-position and are used as intermediates in various synthetic processes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo reduction and substitution reactions, along with its applications in photochromic materials and drug delivery systems, sets it apart from other similar compounds.
Properties
IUPAC Name |
2,3,3-trimethyl-5-nitro-1,2-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQOPJVEBBOOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513236 | |
Record name | 2,3,3-Trimethyl-5-nitro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-03-5 | |
Record name | 2,3,3-Trimethyl-5-nitro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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